
Apitolisib
Descripción general
Descripción
- Actualmente se encuentra en ensayos clínicos de fase II para el tratamiento del cáncer de mama, cáncer de próstata, cáncer endometrial y tumores renales.
- El compuesto también se ha estudiado en ensayos clínicos de fase I para el linfoma no Hodgkin.
- This compound se dirige tanto a las vías PI3K como a mTOR, que desempeñan funciones esenciales en la oncogenia .
Apitolisib: es un inhibidor de molécula pequeña administrado por vía oral desarrollado por Genentech.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para apitolisib no están ampliamente disponibles en el dominio público. Se sintetiza a través de procesos químicos.
- Los investigadores han optimizado su síntesis para lograr una farmacocinética y una actividad biológica favorables.
Análisis De Reacciones Químicas
- Apitolisib inhibe ambas isoformas de PI3K (α, β, δ, γ) con valores de IC50 de 5 nM, 27 nM, 7 nM y 14 nM, respectivamente.
- También actúa como un inhibidor de mTOR con un valor de Ki de 17 nM.
- El compuesto experimenta diversas reacciones, incluida la fosforilación y la modulación de las vías de señalización descendentes.
Aplicaciones Científicas De Investigación
Investigación del cáncer: El enfoque principal de Apitolisib radica en la terapia del cáncer debido a su impacto en la red de señalización PI3K–PTEN–AKT–mTOR.
Biología: Los investigadores estudian sus efectos sobre el crecimiento, la supervivencia y el metabolismo celular.
Medicina: Los ensayos clínicos exploran su eficacia en diferentes tipos de cáncer.
Industria: Aplicaciones potenciales en el desarrollo de fármacos y la medicina personalizada.
Mecanismo De Acción
- Apitolisib inhibe las quinasas PI3K y mTOR, interrumpiendo la vía PI3K–AKT–mTOR.
- Al hacerlo, interfiere con la proliferación, la supervivencia y el metabolismo celular.
- Los objetivos moleculares incluyen las isoformas de PI3K y los complejos mTOR (mTORC1 y mTORC2).
Comparación Con Compuestos Similares
- La singularidad de Apitolisib radica en su doble inhibición de PI3K y mTOR.
- Los compuestos similares incluyen otros inhibidores de PI3K (p. ej., idelalisib, copanlisib) e inhibidores de mTOR (p. ej., everolimus, temsirolimus).
Actividad Biológica
Apitolisib, also known as GDC-0980, is a potent dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention in oncology due to its potential in treating various malignancies, particularly those characterized by dysregulation of the PI3K-AKT-mTOR signaling network. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound targets both PI3K and mTOR pathways, which are crucial for cell growth, survival, and metabolism. The compound inhibits multiple isoforms of PI3K (α, β, γ, δ) with varying potency:
PI3K Isoform | Inhibition Constant (K i) [nmol/L] |
---|---|
PI3Kα | 5 |
PI3Kβ | 27 |
PI3Kγ | 14 |
PI3Kδ | 7 |
mTOR | 17.3 |
This inhibition leads to a significant reduction in phosphorylated AKT (pAKT), a key biomarker for assessing the activation status of the PI3K-AKT-mTOR pathway, which is often hyperactivated in cancer cells .
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties, allowing for effective oral administration. In phase I clinical trials, it demonstrated robust pharmacodynamic effects characterized by significant modulation of pAKT levels at doses ≥ 16 mg . The compound's pharmacokinetic profile supports its use in various dosing regimens, including daily and weekly schedules.
Phase I Trials
The first-in-human phase I trial assessed this compound's safety and preliminary antitumor activity in patients with advanced solid tumors. Results indicated that this compound was well-tolerated with manageable side effects. Notably, it showed single-agent anticancer activity in mesothelioma and other solid tumors .
Phase II Trials
In a randomized open-label phase II trial comparing this compound to everolimus in metastatic renal cell carcinoma (mRCC), this compound demonstrated less efficacy than everolimus but was associated with higher rates of hyperglycemia . Despite this, it still provided symptomatic relief and disease stabilization in some patients .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific patient populations:
- Mesothelioma Patients : In a retrospective analysis involving patients with malignant pleural mesothelioma, treatment with this compound resulted in symptomatic improvement and disease stabilization. The modulation of pAKT was noted as a significant biomarker for treatment response .
- Xenograft Models : Preclinical studies using xenograft models demonstrated that this compound effectively inhibited tumor growth in cell lines harboring mutations in PI3K or PTEN. This suggests a potential role for this compound in treating tumors with specific genetic backgrounds .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Apitolisib’s dual inhibition of PI3K/mTOR pathways in cancer cells?
- Answer: Preclinical studies commonly use in vitro cell line models (e.g., glioblastoma, lung adenocarcinoma) and in vivo xenograft models (e.g., 786-O renal cell carcinoma in mice). Key parameters include measuring apoptosis (via caspase-3 activation), autophagy (LC3-II accumulation), and PI3K/mTOR pathway inhibition (phospho-Akt, S6K). For in vivo PK-PD integration, a one-compartment model with first-order absorption characterizes plasma concentration-time profiles, while an indirect response model quantifies biomarker suppression (e.g., %pAkt inhibition) .
Q. How should researchers design pharmacokinetic (PK) studies for this compound to ensure translatability to clinical trials?
- Answer: Use species-specific PK models:
- Mice: A one-compartment model with first-order absorption (parameters: ka, CL/F, V/F) to simulate plasma concentrations for biomarker and tumor growth analysis.
- Humans: A population PK model (two-compartment with oral absorption) incorporating inter-individual variability (e.g., log-normal distributions for CL/F, V1/F) and proportional residual error. Clinical sampling should align with critical PD timepoints (e.g., pAkt nadir) .
Q. What methodologies are recommended for assessing this compound’s target engagement in tumor tissues?
- Answer: Quantify pharmacodynamic biomarkers like phosphorylated Akt (pAkt) or S6K via immunohistochemistry (IHC) or immunoblotting. In xenografts, use longitudinal tumor sampling paired with plasma PK to establish exposure-response relationships. For clinical studies, platelet-rich plasma (PRP) pAkt levels serve as a surrogate, though tumor biopsies provide direct evidence .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s IC50 values between preclinical and clinical studies?
- Answer: Preclinical IC50 for pAkt inhibition in mouse tumors (403 µg/L) differs from clinical plasma IC50 (9.32 µg/L) due to measurement sites (tumor vs. plasma) and species-specific PD variability. To address this, use unbound drug concentration corrections and validate tumor penetration via microdialysis or tumor homogenate analysis. Integrate translational PK-PD models to adjust for matrix differences .
Q. What strategies mitigate this compound resistance in cancer cell lines, and how can they be methodologically validated?
- Answer: Resistance mechanisms (e.g., upregulated cell cycle proteins) are studied using mass spectrometry-based proteomics in resistant A549/H1975 lung adenocarcinoma models. Combine label-free quantitative proteomics with functional assays (e.g., siRNA knockdown, mitochondrial protein analysis) to identify resistance drivers. Validate findings via western blot or CRISPR-Cas9 gene editing .
Q. How should researchers optimize this compound dosing regimens to balance efficacy and toxicity in early-phase trials?
- Answer: Use model-informed drug development (MIDD) approaches:
- Phase I: Employ a 3+3 dose-escalation design with Bayesian pharmacokinetic-guided dosing to identify MTD. Monitor dose-limiting toxicities (e.g., hyperglycemia, rash) .
- Phase II: Leverage longitudinal PK-PD-efficacy models to simulate tumor growth inhibition across doses. Prioritize doses achieving >50% pAkt suppression with <20% grade ≥3 adverse events .
Q. What integrative multi-omics approaches are effective for studying this compound’s impact on cancer metabolism and signaling?
- Answer: Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and phosphoproteomics to map pathway crosstalk. For example, in pancreatic cancer, correlate autophagy activation (LC3-II) with apoptosis markers (cleaved PARP) and metabolic shifts (e.g., glycolysis inhibition). Use systems pharmacology models to quantify pathway modulation .
Q. Methodological Considerations for Data Analysis
Q. How should researchers handle variability in biomarker data (e.g., pAkt) across this compound studies?
- Answer: Apply mixed-effects modeling to account for inter-individual variability (IIV) and residual error. For preclinical data, use visual predictive checks (VPCs) with 1,000 simulations to assess model robustness. Clinically, stratify patients by genetic mutations (e.g., PI3Kα, PTEN) to reduce biomarker heterogeneity .
Q. What statistical frameworks are optimal for analyzing this compound’s tumor growth inhibition in heterogeneous patient populations?
- Answer: Use nonlinear mixed-effects models to describe tumor dynamics (e.g., exponential growth with drug-induced cytostasis). Incorporate covariates like baseline tumor size, PI3K pathway activation status, and prior therapies. Validate models via bootstrap or likelihood profiling .
Propiedades
IUPAC Name |
(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVNQKCSKSHKT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145738 | |
Record name | Apitolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032754-93-0 | |
Record name | Apitolisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apitolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12180 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apitolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APITOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.